5,5/'-DINITRO BAPTA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Dinitro BAPTA is a nitro-substituted BAPTA derivative. It is a membrane-permeant, high-affinity calcium chelator . It can be loaded by incubation into live cells, and is cleaved by cytosolic esterases to liberate the active tetra-carboxylate ligand .

Synthesis Analysis

The synthesis of 5,5’-Dinitro BAPTA involves the use of BAPTA, a calcium chelator . The synthesis of BAPTA-type buffers with KD’s in the range from 0.4 microM to about 20 mM in 300 mM KCl has been reported . This includes four newly synthesized ones: 5-nitro BAPTA; 5,5’-dinitro BAPTA; 5-methyl-5’-nitro BAPTA; and 5-methyl-5’-formyl BAPTA .Molecular Structure Analysis

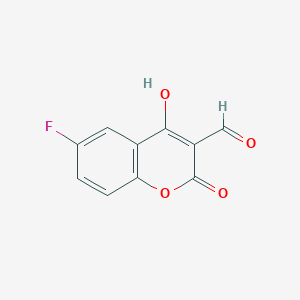

The molecular formula of 5,5’-Dinitro BAPTA is C26H30N4O14 . Its molecular weight is 622.5 g/mol . The IUPAC name is methyl 2- [2- [2- [2- [bis (2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]- N - (2-methoxy-2-oxoethyl)-4-nitroanilino]acetate .Chemical Reactions Analysis

5,5’-Dinitro BAPTA is a membrane-permeant, high-affinity calcium chelator . It can be loaded by incubation into live cells, and is cleaved by cytosolic esterases to liberate the active tetra-carboxylate ligand .Physical and Chemical Properties Analysis

The molecular weight of 5,5’-Dinitro BAPTA is 622.5 g/mol . It has a XLogP3-AA of 3.1 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 16 . It has a rotatable bond count of 19 . Its exact mass and monoisotopic mass are 622.17585164 g/mol .Mechanism of Action

Properties

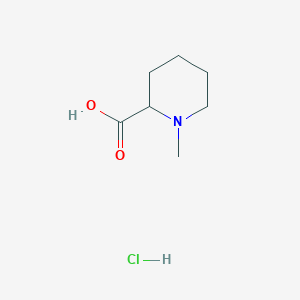

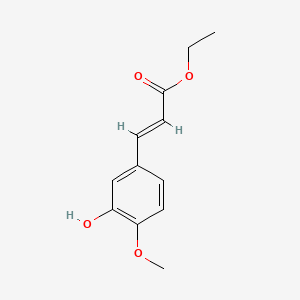

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,5'-DINITRO BAPTA involves the conversion of commercially available starting materials into the final product through a series of chemical reactions.", "Starting Materials": ["1,2-Dimethoxyethane", "2,6-Dimethoxyphenol", "Nitric acid", "Sodium nitrite", "Sodium borohydride", "Bis(2-aminophenyl)ether", "Triethylamine", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid"], "Reaction": ["Step 1: Nitration of 2,6-Dimethoxyphenol with nitric acid and sodium nitrite to yield 5-nitro-2,6-dimethoxyphenol", "Step 2: Reduction of 5-nitro-2,6-dimethoxyphenol with sodium borohydride to yield 5-amino-2,6-dimethoxyphenol", "Step 3: Protection of the amino group in 5-amino-2,6-dimethoxyphenol with chloroacetyl chloride and triethylamine to yield 5-(Chloroacetyl)-2,6-dimethoxyaniline", "Step 4: Condensation of bis(2-aminophenyl)ether with 5-(Chloroacetyl)-2,6-dimethoxyaniline in the presence of sodium hydroxide to yield 5,5'-Bis(chloroacetyl)-2,2'-diamino-1,1'-biphenyl", "Step 5: Reduction of 5,5'-Bis(chloroacetyl)-2,2'-diamino-1,1'-biphenyl with sodium borohydride to yield 5,5'-Bis(hydroxyethyl)-2,2'-diamino-1,1'-biphenyl", "Step 6: Protection of the hydroxyl groups in 5,5'-Bis(hydroxyethyl)-2,2'-diamino-1,1'-biphenyl with chloroacetyl chloride and triethylamine to yield 5,5'-Bis(chloroacetyl)-2,2'-diamino-1,1'-biphenyl", "Step 7: Deprotection of the amino groups in 5,5'-Bis(chloroacetyl)-2,2'-diamino-1,1'-biphenyl with hydrochloric acid to yield 5,5'-DINITRO BAPTA"] } | |

CAS No. |

125367-32-0 |

Molecular Formula |

C22H22N4O14 |

Molecular Weight |

566.43 |

Synonyms |

5,5/'-DINITRO BAPTA |

Origin of Product |

United States |

Q1: How does 5,5'-dinitro BAPTA affect the slow afterhyperpolarization (sAHP) in hippocampal CA1 neurons?

A1: Research suggests that 5,5'-dinitro BAPTA, a low-affinity calcium chelator, has no significant effect on the sAHP in hippocampal CA1 neurons when used at a concentration of 1 mM. [] This is in contrast to higher-affinity calcium chelators like BAPTA and 4,4'-difluoro BAPTA, which were shown to prolong the decay phase of the sAHP. [] The lack of effect with 5,5'-dinitro BAPTA might be attributed to its lower affinity for calcium ions, making it less effective at altering the intracellular calcium signals responsible for the sAHP. []

Q2: What research has been done on the complexation of 5,5'-dinitro BAPTA with divalent cations?

A2: Studies have investigated the complexation behavior of 5,5'-dinitro BAPTA with various divalent cations, including cadmium, lead, zinc, copper, nickel, and calcium. [] While the abstract doesn't provide specific details on the results, it suggests that this research aimed to understand the binding affinity and selectivity of 5,5'-dinitro BAPTA for different metal ions. Such information is valuable for understanding potential applications of this compound in areas like metal chelation therapy or as a tool in biological research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

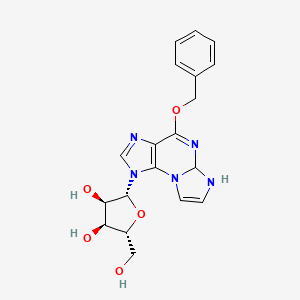

![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)